Tetracycline hydrochloride
Overview
Description
Tetracycline hydrochloride is a broad-spectrum antibiotic belonging to the tetracycline class of medications. It is widely used to treat various bacterial infections, including acne, cholera, brucellosis, plague, malaria, and syphilis . This compound works by inhibiting protein synthesis in bacteria, making it effective against a wide range of microorganisms .
Mechanism of Action
Target of Action
Tetracycline hydrochloride primarily targets the bacterial 30S ribosomal subunit . This subunit plays a crucial role in protein synthesis within the bacterial cell .
Mode of Action
This compound exerts its effect by binding reversibly to the bacterial 30S ribosomal subunit . This binding prevents the attachment of new incoming aminoacyl-tRNA to the ribosome acceptor site, thereby interfering with protein synthesis . It also binds to some extent to the bacterial 50S ribosomal subunit, which may alter the cytoplasmic membrane, causing intracellular components to leak from bacterial cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is bacterial protein synthesis. By binding to the 30S ribosomal subunit, this compound prevents the addition of new amino acids to the growing peptide chain . This action disrupts the normal function of the bacterial cell, leading to its inability to proliferate .
Pharmacokinetics
This compound, like other tetracyclines, is characterized by poor absorption after food . It is excreted and released in active form into the environment via urine and feces from humans and animals . Its highly hydrophilic character and low volatility result in significant persistence in the aquatic environment .
Result of Action
The primary result of this compound’s action is a bacteriostatic effect, meaning it inhibits bacterial growth and reproduction . By disrupting protein synthesis, this compound prevents bacteria from producing essential proteins, which ultimately inhibits their ability to proliferate .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, tetracycline pollution is a growing global threat to aquatic and terrestrial biodiversity due to its unprecedented use in aquaculture, livestock, and human disease prevention . The influx of tetracycline may annihilate the microbial ecology structure in the environment and pose a severe threat to humans by disturbing the food chain .
Biochemical Analysis
Biochemical Properties
Tetracycline hydrochloride exerts a bacteriostatic effect on bacteria by reversibly binding to the bacterial 30S ribosomal subunit . This prevents the incoming aminoacyl tRNA from binding to the ribosome acceptor site, thereby inhibiting protein synthesis . It also binds to some extent to the bacterial 50S ribosomal subunit .
Cellular Effects
This compound may alter the cytoplasmic membrane of bacteria, causing leakage of intracellular contents . It has been shown to inhibit the growth and photosynthetic activity of certain cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the 30S and 50S subunit of microbial ribosomes, preventing the formation of a peptide chain . It inhibits protein synthesis by blocking the attachment of charged tRNA at the P site peptide chain .
Temporal Effects in Laboratory Settings
Tetracyclines, including this compound, are stable as dry powders but not in aqueous solution, particularly at higher pH ranges (7–8.5) . Physical, chemical, and biological degradation methods are mostly laboratory-based, with varying degradation capacities and products, and subject to environmental factors (pH, temperature, humidity, etc.) .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . Side effects may include nausea, vomiting, lack of appetite, and diarrhea . In cats, side effects are more serious and include stomach pain, fever, hair loss, and depression .
Metabolic Pathways
This compound does not undergo metabolism, with the exception of tetracycline, 5% of which is excreted as the metabolite Δ-epitetracycline .
Transport and Distribution
This compound is transported through the stagnant membrane near the adsorbent, diffuses across the membrane, diffuses through the pores, and is adsorbed . The volume of distribution for these agents is in the order of 1.3–1.7 L/kg or a total volume of distribution of 100–130 L .
Subcellular Localization
The NS3 serine protease domain and the full-length NS3 protein expressed in the absence of the NS4A cofactor were diffusely distributed in the cytoplasm and nucleus . Coexpression with NS4A directed NS3 to the endoplasmic reticulum (ER) or an ER-like modified compartment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tetracycline hydrochloride involves mixing tetracycline with butanol to obtain a uniform mixture. The pH is adjusted to 1.7-1.9, and the mixture is slowly heated to a temperature of 50-52°C. This is followed by thermal insulation for 60-90 minutes, cooling crystallization, vacuum extraction, washing with acetone, and vacuum drying to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves fermentation and partial synthesis. The fermentation process uses bacteria of the genus Streptomyces, which produce tetracycline as a secondary metabolite. The compound is then extracted and purified to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Tetracycline hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to yield a toxic degradation product, 4-epianhydrotetracycline, under certain conditions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as ammonia or amines.
Major Products Formed: The major products formed from these reactions include various derivatives of tetracycline, such as chlortetracycline and oxytetracycline .
Scientific Research Applications
Tetracycline hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of antibiotic synthesis and degradation.
Biology: this compound is used in molecular biology to control gene expression in tetracycline-inducible systems.
Industry: The compound is used in veterinary medicine and as a growth promoter in animal husbandry.
Comparison with Similar Compounds
- Oxytetracycline
- Chlortetracycline
- Demeclocycline
- Doxycycline
- Minocycline
Comparison: Tetracycline hydrochloride is unique in its broad-spectrum activity and its ability to inhibit protein synthesis in a wide range of bacteria. Compared to other tetracyclines, it has a similar mechanism of action but may differ in terms of absorption, distribution, and resistance profiles. For example, doxycycline and minocycline are more lipophilic and have better oral absorption compared to this compound .
Properties
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8.ClH/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1H/t9-,10-,15-,21+,22-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIHPQHVWDULOY-FMZCEJRJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O8.HCl, C22H25ClN2O8 | |
Record name | TETRACYCLINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18230 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
60-54-8 (Parent) | |
Record name | Tetracycline hydrochloride [USP:JAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064755 | |
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DSSTOX Substance ID |
DTXSID6021321 | |
Record name | Tetracycline hydrochloride | |
Source | EPA DSSTox | |
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Molecular Weight |
480.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals or fine bright yellow powder. pH of 2% aqueous solution: 2.1 - 2.3. (NTP, 1992) | |
Record name | TETRACYCLINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18230 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
50 to 100 mg/mL at 72 °F (NTP, 1992) | |
Record name | TETRACYCLINE HYDROCHLORIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/18230 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
64-75-5 | |
Record name | TETRACYCLINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18230 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Tetracycline hydrochloride [USP:JAN] | |
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Record name | TETRACYCLINE HYDROCHLORIDE | |
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Record name | 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, hydrochloride (1:1), (4S,4aS,5aS,6S,12aS)- | |
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Record name | Tetracycline hydrochloride | |
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Record name | Tetracycline hydrochloride | |
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Record name | TETRACYCLINE HYDROCHLORIDE | |
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Melting Point |
417 °F (decomposes) (NTP, 1992) | |
Record name | TETRACYCLINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18230 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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